molecular formula C37H64N7O17P3S B097987 palmitoleoyl-CoA CAS No. 18198-76-0

palmitoleoyl-CoA

Cat. No. B097987
CAS RN: 18198-76-0
M. Wt: 1003.9 g/mol
InChI Key: QBYOCCWNZAOZTL-MDMKAECGSA-N
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Description

Palmitoleoyl-CoA is a fatty acyl-CoA derivative that plays a crucial role in various metabolic processes, including lipid biosynthesis and energy metabolism. It is synthesized through the action of acyl-CoA synthetases, which activate fatty acids by attaching them to coenzyme A (CoA) . This activation is a key step in the metabolism of fatty acids, as it allows their subsequent utilization in biochemical reactions.

Synthesis Analysis

The synthesis of palmitoleoyl-CoA involves the enzyme palmitoyl-CoA synthetase, which has been isolated and characterized from rat liver microsomes . This enzyme catalyzes the formation of palmitoyl-CoA from palmitate, ATP, and CoASH . Interestingly, there are two forms of palmitoyl-CoA synthetase identified in rat liver microsomes, with one form also capable of catalyzing the reaction between palmitoyl-AMP and PPi to yield ATP and palmitic acid . The activity of palmitoyl-CoA synthetase is crucial for the esterification of sn-glycerol 3-phosphate in rat liver mitochondria, which is a step in glycerolipid biosynthesis .

Molecular Structure Analysis

The structural properties of palmitoyl-CoA synthetase have been investigated, revealing that the active enzyme has a molecular weight of 168,000 and contains bound phospholipids and fatty acids . The enzyme can associate into higher molecular weight species without losing its catalytic activity, and the lowest molecular weight species observed under denaturing conditions is 27,000 daltons .

Chemical Reactions Analysis

Palmitoleoyl-CoA is involved in various chemical reactions within the cell. It serves as a substrate for membrane-bound enzymes in the biosynthesis of phospholipids . It can also inhibit the fatty acid synthetase complex by dissociating it into inactive subunits, a process that is reversible and suggests a regulatory role for palmitoleoyl-CoA as a feedback inhibitor . Additionally, palmitoleoyl-CoA is involved in the synthesis of long-chain bases of sphingolipids, initiated by serine palmitoyltransferase .

Physical and Chemical Properties Analysis

The physical and chemical properties of palmitoleoyl-CoA are influenced by its interactions with other molecules. For instance, palmitoleoyl-CoA can associate unspecifically with various soluble enzymes, leading to their denaturation . The enzyme serine palmitoyltransferase, which uses palmitoleoyl-CoA as a substrate, requires pyridoxal 5'-phosphate for activity and shows a preference for substrates with a 16-carbon chain length, like palmitoleoyl-CoA . The subcellular distribution of palmitoyl-CoA synthetase activities has been found to be identical for both palmitoyl-CoA and arachidonoyl-CoA in human blood platelets, indicating a shared pathway for the metabolism of different fatty acyl-CoAs .

Future Directions

Recent progress in structural and functional understanding of membrane bound O-acyltransferases (MBOATs) has brought an explosion of structural information for multiple MBOAT family members . These studies enable comparison of MBOAT structure and function across members catalyzing modifications of all three substrate classes . This structural model enhances our mechanistic understanding of PORCN substrate recognition and catalysis, as well as the inhibition of its enzymatic activity, and can facilitate the development of improved inhibitors and the understanding of disease-relevant PORCN mutants .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYOCCWNZAOZTL-MDMKAECGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316783
Record name Palmitoleoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoleyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

palmitoleoyl-CoA

CAS RN

18198-76-0
Record name Palmitoleoyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18198-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoleoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitoleyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
752
Citations
LM O'Neill, CA Guo, F Ding, YX Phang, Z Liu… - International Journal of …, 2020 - mdpi.com
… Palmitoleoyl-CoA and oleoyl-CoA are a source of energy and are … , palmitoleoyl-CoA and oleoyl-CoA have been shown to act as signaling molecules. Adipose-derived palmitoleoyl-CoA …
Number of citations: 13 www.mdpi.com
Y Liu, X Qi, L Donnelly, N Elghobashi-Meinhardt… - Nature, 2022 - nature.com
… Palmitoleoyl-CoA is located in the cytosolic side in our structure (Fig. 2a). The cryo-EM map suggests that the palmitoleoyl group can adopt two conformations (curled-up and curled-…
Number of citations: 26 www.nature.com
MD Voss, A Beha, N Tennagels, G Tschank… - Diabetologia, 2005 - Springer
… animals, correlating with increased amounts of palmitoleoyl-CoA. This was further investigated in … , and in particular an accumulation of palmitoleoyl-CoA in cells overexpressing SCD1. …
Number of citations: 68 link.springer.com
T Toyama, N Kudo, A Mitsumoto… - Chemico-biological …, 2004 - Elsevier
… affect palmitoleoyl-CoA chain elongation activity in vivo.Condensation for both palmitoyl-CoA and palmitoleoyl-CoA … -CoA chain elongation or palmitoleoyl-CoA chain elongation are not …
Number of citations: 3 www.sciencedirect.com
AJ Lengi, BA Corl - Lipids, 2007 - Springer
… Stearoyl-CoA desaturase (SCD) is an enzyme responsible for the production of cis-9, trans-11 conjugated linoleic acid in ruminant fats, and for the synthesis of palmitoleoyl-CoA and …
Number of citations: 124 link.springer.com
EL Crockett, BD Sidell - Biochemical Journal, 1993 - portlandpress.com
… for the oxidation of a monounsaturated substrate, palmitoleoyl-CoA (C16:1), and two … Hepatic mitochondria have preferences for utilizing a monounsaturate, palmitoleoyl-CoA (C16:1), …
Number of citations: 86 portlandpress.com
E Oyanagi, M Uchida, T Miyakawa, M Miyachi… - Biochemical and …, 2015 - Elsevier
… inhibit the palmitoleoyl-CoA-induced oxygen consumption, which means that there was uncoupling independent of the ATP synthase activation, suggesting that the palmitoleoyl-CoA-…
Number of citations: 11 www.sciencedirect.com
S Yoshioka, Y Kameyama, Y Nozawa - Biochimica et biophysica …, 1984 - europepmc.org
… same in palmitoleoyl-CoA, oleoyl-CoA, linoleoyl-CoA and gamma-linoleoyl-CoA. However, the acylation activity for 1-acyl-GPC was more than 2-fold higher with palmitoleoyl-CoA than …
Number of citations: 13 europepmc.org
GW Power, MH Cake, EA Newsholme - Lipids, 1997 - Springer
… The data also emphasize that palmitoleoyl CoA, if available in the diet, is likely to be utilized … The substrate for which the enzyme activity is highest is palmitoleoyl CoA, followed by oleoyl …
Number of citations: 38 link.springer.com
M Tran, K Yang, A Glukhova, M Holinstat… - International Journal of …, 2023 - mdpi.com
… However, palmitoyl-CoA (16:0) and palmitoleoyl-CoA (16:1) had low micromolar inhibition, with values of 3.3 ± 0.3 µM and 2.0 ± 0.4 µM. The C16 acyl-CoAs’ potency against h5-LOX …
Number of citations: 9 www.mdpi.com

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